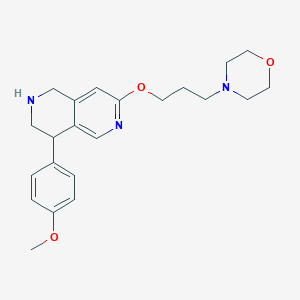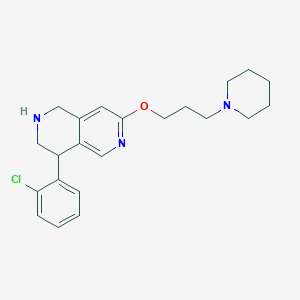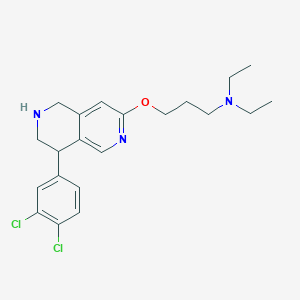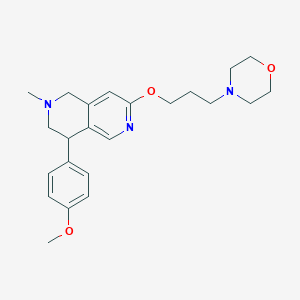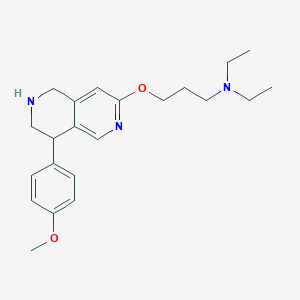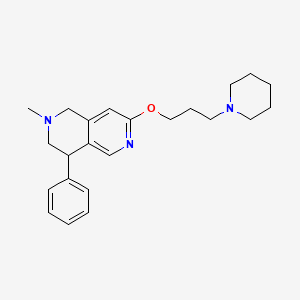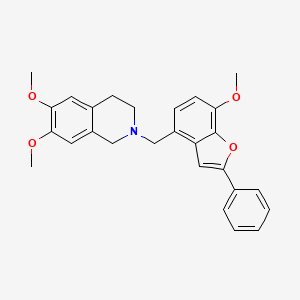
6,7-Dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of extended flavonoids. These compounds are characterized by their phenyl-substituted benzopyran framework with additional fused rings . This particular compound is notable for its unique structure, which includes methoxy groups and a benzofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenyl-substituted precursors.
Introduction of Methoxy Groups: Methoxylation reactions are used to introduce methoxy groups at specific positions on the benzofuran and isoquinoline rings.
Coupling Reactions: The benzofuran moiety is then coupled with the tetrahydroisoquinoline framework through various coupling reactions, such as Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated isoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Potential applications in drug development due to its structural similarity to bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and benzofuran moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets would depend on the context of its use, such as inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyflavanone: Shares the methoxy group and flavonoid structure but lacks the benzofuran moiety.
2-Phenyl-4H-furo[2,3-h]chromen-4-one: Contains a benzofuran-like structure but differs in the overall framework.
3,5-Dimethoxy-8,8-dimethyl-2-phenyl-4H,8H-benzo[1,2-b3,4-b’]dipyran-4-one: Similar in having methoxy groups and a complex ring system.
Uniqueness
6,7-Dimethoxy-2-((7-methoxy-2-phenylbenzofuran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of methoxy groups, benzofuran moiety, and tetrahydroisoquinoline framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C27H27NO4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[(7-methoxy-2-phenyl-1-benzofuran-4-yl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C27H27NO4/c1-29-23-10-9-20(22-15-24(32-27(22)23)18-7-5-4-6-8-18)16-28-12-11-19-13-25(30-2)26(31-3)14-21(19)17-28/h4-10,13-15H,11-12,16-17H2,1-3H3 |
InChI Key |
LNYCQEZPPFYNOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)CN3CCC4=CC(=C(C=C4C3)OC)OC)C=C(O2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(8-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)octa-1,7-diynyl)-2-phenyl-4H-chromen-4-one](/img/structure/B10793833.png)
![2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B10793838.png)
![2-(4-(benzyloxy)phenyl)-3-(8-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)octa-1,7-diynyl)benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B10793841.png)
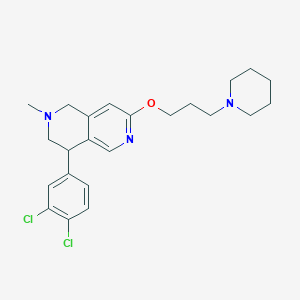
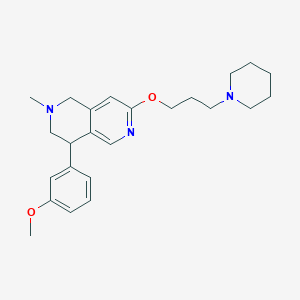
![8-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B10793877.png)
